molecular formula C4H10N2O B1596955 N'-hydroxybutanimidamide CAS No. 27620-10-6

N'-hydroxybutanimidamide

Cat. No. B1596955
CAS RN: 27620-10-6
M. Wt: 102.14 g/mol
InChI Key: OPENCMFJZQABIY-UHFFFAOYSA-N
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Description

N-hydroxybutanimidamide (NHBA) is a naturally occurring amide found in various species of plants, fungi, and bacteria. It is a versatile and important compound due to its wide range of applications in both industrial and scientific research. NHBA has been used as a building block for the synthesis of many compounds, as an intermediate in organic syntheses, and as a reagent for the synthesis of other compounds. In addition, NHBA has been used in a variety of biochemical and physiological processes, and has been shown to have a range of beneficial effects on human health.

Scientific Research Applications

1. Metabolic and Functional Effects in Skeletal Muscle

N'-hydroxybutanimidamide, as a derivative from beta-hydroxy-beta-methylbutyrate (HMB), has been studied for its effects on skeletal muscle. A study by Pinheiro et al. (2012) found that HMB supplementation in rats resulted in increased muscle strength, improved resistance to muscle fatigue, enhanced glycogen and ATP content in muscle, and increased activity of citrate synthase in muscles. These findings suggest potential applications of N'-hydroxybutanimidamide in improving muscle function and metabolism (Pinheiro et al., 2012).

2. Physicochemical Compatibility and Stability

Research on the physicochemical compatibility and stability of propofol with other sedatives and analgesics, including 4-hydroxybutyric acid, highlights the importance of understanding the interactions of N'-hydroxybutanimidamide with other compounds. This study by Gersonde et al. (2016) focused on the stability and compatibility of mixed drug solutions, which is crucial for safe and effective administration in clinical settings (Gersonde et al., 2016).

3. Application in Anesthesia and Pain Management

Studies have explored the use of remifentanil, a compound structurally related to N'-hydroxybutanimidamide, in anesthesia and pain management. For instance, a study by Guy et al. (1997) compared the efficacy of remifentanil with other anesthetics in craniotomy procedures, offering insights into how N'-hydroxybutanimidamide derivatives might be used in similar medical contexts (Guy et al., 1997).

4. Biochemical Activation and Carcinogenicity

Research by Weisburger et al. (1972) on the biochemical activation of N-hydroxy compounds, including N'-hydroxybutanimidamide, has provided insights into their potential carcinogenicity. This study emphasized the importance of understanding the metabolic pathways and biochemical interactions of such compounds, which can have significant implications in toxicology and pharmacology (Weisburger et al., 1972).

5. Oxidation and Redox Potential

The enzymatic and electrochemical oxidation of N-hydroxy compounds, including N'-hydroxybutanimidamide, has been studied for its redox potential and electron-transfer kinetics. Xu et al. (2001) explored how various substituents on N-hydroxy compounds affect their redox potential, which is crucial in understanding their biochemical behavior and potential applications in biocatalysis (Xu et al., 2001).

properties

IUPAC Name

N'-hydroxybutanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-2-3-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPENCMFJZQABIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxybutanimidamide

CAS RN

27620-10-6
Record name 27620-10-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JC McKew, KL Lee, MWH Shen… - Journal of medicinal …, 2008 - ACS Publications
The optimization of a class of indole cPLA 2 α inhibitors is described herein. The importance of the substituent at C3 and the substitution pattern of the phenylmethane sulfonamide …
Number of citations: 107 pubs.acs.org

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